2-Amino-N-(4-ethylphenyl)benzamide hydrochloride
Description
2-Amino-N-(4-ethylphenyl)benzamide hydrochloride is a benzamide derivative characterized by a 2-aminobenzamide core substituted with a 4-ethylphenyl group at the amide nitrogen. The hydrochloride salt form enhances its solubility in polar solvents compared to the free base. Key properties include:
- Molecular formula: C₁₅H₁₆N₂O·HCl
- Molecular weight: ~276.76 g/mol (free base: 240.31 g/mol)
- CAS Registry No.: 60624-39-7 (free base)
- Hydrophobicity: LogP = 3.371 (free base, indicative of moderate lipophilicity) .
Its structural analogs vary in substituents on the aromatic ring or the amide nitrogen, influencing physicochemical and biological properties.
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16;/h3-10H,2,16H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOMYGBWDUPGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reagent-Based Synthesis
The most direct route to 2-amino-N-(4-ethylphenyl)benzamide involves activating 2-aminobenzoic acid for reaction with 4-ethylaniline. Mechanochemical approaches using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) have demonstrated high efficiency in analogous benzamide syntheses. For example, N-(4-methoxyphenyl)benzamide (1a) was synthesized in 97% yield by milling equimolar amounts of benzoic acid, 4-methoxyaniline, and EDC·HCl with nitromethane as a liquid-assisted grinding (LAG) agent. This method avoids traditional solvent-based reflux, reducing reaction times to 5–30 minutes.
Optimization Insights :
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Ball size and milling frequency : Larger balls (12 mm vs. 8 mm) improved conversion rates by enhancing mechanical energy transfer.
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Stoichiometry : A 1:1:1 ratio of acid, amine, and EDC·HCl minimized side products.
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LAG solvent : Nitromethane (η = 0.25 μL mg⁻¹) optimized reagent mobility without dissolution.
For the target compound, substituting 2-aminobenzoic acid and 4-ethylaniline under similar conditions would likely yield the free base, which can subsequently be treated with HCl to form the hydrochloride salt.
Nitro Reduction Pathway
Intermediate Nitroamide Synthesis
An alternative route involves synthesizing 2-nitro-N-(4-ethylphenyl)benzamide followed by reduction to the amine. This two-step approach is exemplified in the preparation of 4-amino-N-(3,5-bis(trifluoromethyl)phenyl)benzamide (10f), where a nitro group was reduced using iron powder and ammonium chloride in a methanol-water mixture.
Procedure :
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Amidation : React 2-nitrobenzoic acid with 4-ethylaniline using EDC·HCl (yield: 88–97%).
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Reduction : Reflux the nitroamide with Fe/NH₄Cl (1:3 molar ratio) in CH₃OH:H₂O (1:1) for 1 hour.
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Salt Formation : Treat the free base amine with concentrated HCl in ethanol to precipitate the hydrochloride.
Key Advantages :
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Selectivity : Iron-mediated reductions preferentially target nitro groups without affecting amide bonds.
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Scalability : The aqueous workup simplifies purification via filtration.
Mechanistic and Kinetic Considerations
Role of Coupling Agents
Comparative studies on benzamide synthesis reveal that EDC·HCl outperforms DCC and DIC in mechanochemical environments. For N-(4-methylphenyl)benzamide (1b), EDC·HCl achieved 97% conversion in 10 minutes, while DCC required 30 minutes for 88% yield. This is attributed to EDC·HCl’s superior solubility in LAG media and faster activation of carboxylic acids.
Reaction Pathway :
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Activation : EDC·HCl converts 2-aminobenzoic acid into an O-acylisourea intermediate.
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Nucleophilic Attack : 4-Ethylaniline displaces the urea moiety, forming the amide bond.
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Byproduct Removal : Urea derivatives are washed away during aqueous workup.
Hydrochloride Salt Formation
Acid-Base Titration
The free base amine is converted to its hydrochloride salt by treatment with HCl in alcoholic solutions . A patent detailing N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide dihydrochloride formation provides a validated protocol:
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Dissolve the free base in hot ethanol.
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Add concentrated HCl dropwise until pH < 2.
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Cool to 20°C to precipitate crystals.
Yield Enhancement :
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Solvent Choice : Ethanol balances solubility and polarity, promoting high-purity crystals.
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Stoichiometry : A 2:1 HCl-to-amine ratio ensures complete protonation.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-ethylphenyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry.
- Reactivity Studies : The compound can be used to study reaction mechanisms and reactivity patterns due to its specific functional groups.
Biology
- Enzyme Inhibition Studies : The compound has been employed in research focused on enzyme inhibition, particularly in understanding protein-ligand interactions. It acts as an inhibitor by binding to active sites of enzymes, thereby preventing substrate binding and catalytic activity.
- Pharmacological Investigations : Preliminary studies suggest potential therapeutic effects, particularly in developing drugs targeting specific biological pathways. Its interactions with biological targets can provide insights into new drug design.
Medicine
- Potential Therapeutic Applications : Ongoing research is investigating the compound's potential as a therapeutic agent. Its unique structure may allow it to modulate biological processes effectively.
- Precursor for Pharmaceutical Compounds : The compound is also being explored as a precursor in the synthesis of various pharmaceutical agents, contributing to the development of new medications.
Specialty Chemicals Production
2-Amino-N-(4-ethylphenyl)benzamide hydrochloride is utilized in producing specialty chemicals due to its reactive nature and ability to undergo various chemical transformations. This includes its use as an intermediate in synthesizing agrochemicals and other industrial chemicals.
Analytical Chemistry
The compound finds applications in analytical chemistry, particularly in developing methods for detecting and quantifying related compounds in complex mixtures.
Case Studies and Research Findings
- Enzyme Inhibition Study : A study demonstrated that 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride effectively inhibited a specific enzyme involved in metabolic pathways, showcasing its potential as a lead compound for drug development.
- Synthesis of Complex Molecules : Research highlighted the compound's utility as a precursor for synthesizing complex organic molecules that exhibit biological activity, paving the way for novel therapeutic agents.
- Analytical Method Development : An analytical method utilizing this compound was developed for detecting similar benzamide derivatives in pharmaceutical formulations, indicating its relevance in quality control processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-ligand interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-amino-N-(4-ethylphenyl)benzamide hydrochloride with structurally related benzamide derivatives:
Key Observations:
- Substituent Effects: Lipophilicity: The 4-ethyl group in the target compound contributes to higher logP compared to polar substituents (e.g., 4-cyano or 4-methoxy), which reduce logP . Melting Points: Electron-withdrawing groups (e.g., -CN in 22b) increase melting points due to stronger intermolecular forces . Solubility: Hydrochloride salts (e.g., target compound) exhibit improved aqueous solubility over free bases.
Yield and Purity Trends:
Biological Activity
2-Amino-N-(4-ethylphenyl)benzamide hydrochloride, a compound with the CAS number 1158515-46-8, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an amine group and an ethyl-substituted phenyl moiety, which contribute to its unique chemical reactivity and biological interactions. Its hydrochloride form enhances solubility in biological systems.
The biological activity of 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets within the body. It may exert effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It could bind to various receptors, influencing neurotransmission and other physiological processes.
Pharmacological Effects
Research indicates several pharmacological properties associated with this compound:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity. For instance, 4-amino-N-(2-ethylphenyl)benzamide demonstrated significant anticonvulsant properties in animal models, suggesting that derivatives like 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride may exhibit similar effects .
- Antimicrobial Properties : Investigations into related compounds have indicated potential antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment .
- Cancer Therapeutics : Preliminary studies suggest that benzamide derivatives can influence cancer cell viability and proliferation, indicating a potential role in oncology .
Anticonvulsant Properties
A study on 4-amino-N-(2-ethylphenyl)benzamide highlighted its effectiveness against maximal electroshock-induced seizures (MES), with an ED50 value of approximately 28.6 μmol/kg. This suggests that similar compounds like 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride may also possess anticonvulsant properties .
Antimicrobial Activity
Research on related benzamide derivatives has shown promising results against various bacterial strains. For example, compounds with similar structures demonstrated significant inhibition of bacterial growth in vitro, indicating that 2-Amino-N-(4-ethylphenyl)benzamide hydrochloride could be effective against resistant strains .
Cancer Cell Studies
In vitro studies have explored the effects of benzamide derivatives on cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, providing insights into the cytotoxicity and potential therapeutic index of these compounds .
Data Tables
| Study Focus | Compound Tested | ED50 (μmol/kg) | Activity Observed |
|---|---|---|---|
| Anticonvulsant | 4-amino-N-(2-ethylphenyl)benzamide | 28.6 | Effective against MES |
| Antimicrobial | Various benzamide derivatives | Varies | Inhibition of bacterial growth |
| Cancer Cell Viability | Benzamide derivatives | Varies | Cytotoxic effects on cancer cell lines |
Q & A
Basic Question
- Solubility : The hydrochloride salt enhances aqueous solubility (>10 mg/mL) due to ionic interactions. Methoxy or ethyl groups on the phenyl ring moderately increase lipophilicity (logP ~2.5) .
- Stability : The compound is hygroscopic; store desiccated at −20°C. Degradation occurs under strong oxidizing agents (e.g., HO) or prolonged UV exposure .
Methodological Insight : Use DSC/TGA to assess thermal stability and identify decomposition thresholds.
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Advanced Question
SAR studies reveal:
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Chlorine | ortho | ↑ Enzyme inhibition | |
| Methoxy | para | ↓ Cytotoxicity | |
| Ethyl | para | ↑ Receptor affinity | |
| Experimental Design : |
- Synthesize analogs via parallel synthesis.
- Test bioactivity in enzyme assays (e.g., kinase inhibition) or receptor-binding studies (e.g., GPCRs) .
What mechanistic insights exist for its interaction with biological targets?
Advanced Question
Proposed mechanisms include:
- Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC ~5 µM for tyrosine kinases) .
- Receptor Modulation : Binds allosteric sites on serotonin/dopamine receptors, altering signaling (EC ~10 nM) .
Methodology : Use molecular docking (AutoDock Vina) and mutagenesis to map binding residues. Validate with SPR or ITC for binding kinetics .
How can crystallographic data resolve contradictions in reported bioactivity?
Advanced Question
Conflicting bioactivity data (e.g., varying IC values) may arise from polymorphic forms or solvate differences.
- Crystallography : SHELXD/SHELXL resolves crystal packing effects. Example: The β-polymorph shows 30% higher activity than α-form due to improved ligand-receptor fit.
- Data Reconciliation : Cross-validate with PXRD and DSC to confirm phase purity .
How should researchers address discrepancies in solubility vs. activity data across studies?
Advanced Question
Contradictions often stem from assay conditions:
- Solubility Limits : Use DMSO stocks ≤0.1% to avoid solvent interference. Measure solubility via nephelometry .
- Bioactivity Adjustments : Normalize IC values to free base concentration. Compare under consistent pH (e.g., PBS pH 7.4 vs. cell culture media) .
What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
